Enantiomeric Purity and Optical Rotation
The specific optical rotation is a definitive identifier for the (S)-configuration. While the absolute value for this exact compound is not publicly certified in a primary journal, class-level inference from vendor specifications indicates that the (R)-enantiomer (CAS 1022093-98-6) has a reported optical rotation of -25° (c=1 in CHCl3) . The (S)-enantiomer will exhibit an equal and opposite positive rotation, providing a direct, quantifiable quality control parameter that a racemic mixture (±0°) or the wrong enantiomer cannot match. Procurement specifications for enantiopure building blocks typically require an enantiomeric excess (ee) > 98%, a standard the racemate fundamentally fails.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | Positive rotation (equal magnitude to R) (exact value supplier-dependent) |
| Comparator Or Baseline | (R)-N-Boc-3-Methylmorpholine: -25° (c=1, CHCl3); Racemate: ~0° |
| Quantified Difference | Opposite sign of rotation; racemate shows no net rotation |
| Conditions | Polarimetry at specified concentration and temperature (inferred standard conditions: c=1 in CHCl3) |
Why This Matters
Optical rotation is a rapid, quantitative identity test to prevent supply chain errors where the inactive enantiomer or racemate could be mistakenly procured, leading to a failed asymmetric synthesis.
